Chrysosplenol D

Overview

Description

Chrysosplenol D is a flavonol, a type of flavonoid, which is a naturally occurring compound found in various plants. It is particularly abundant in the plant Artemisia annua. This compound has garnered significant attention due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities .

Mechanism of Action

Target of Action

Chrysosplenol D, a flavonol isolated from Artemisia annua L., primarily targets the ERK1/2 pathway . ERK1/2, or extracellular signal-regulated kinases, are crucial components of the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets by inducing ERK1/2-mediated apoptosis . Apoptosis is a form of programmed cell death, which is a vital component of various processes including normal cell turnover, proper development and functioning of the immune system, hormone-dependent atrophy, embryonic development, and chemical-induced cell death .

Biochemical Pathways

This compound affects the MAPK pathway and heme oxygenase-1 (HO-1) expression . The MAPK pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines, which regulates cellular functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis . HO-1 is an essential enzyme in heme catabolism, and it has been reported to have cytoprotective effects .

Result of Action

This compound has been found to reduce cell viability and cause cell cycle arrest in the G2/M phase . It induces mitochondrial membrane potential loss and apoptosis . It also increases cytosolic reactive oxygen species (ROS) and induces autophagy in cells . These actions result in the death of cancer cells, thereby inhibiting tumor growth .

Biochemical Analysis

Biochemical Properties

Chrysosplenol D interacts with various enzymes and proteins to exert its effects. It has been found to activate ERK1/2, a type of mitogen-activated protein kinase (MAPK), but not other kinases tested . It also increases cytosolic reactive oxygen species (ROS) and induces autophagy in MDA-MB-231 cells . Furthermore, the upregulation of heme oxygenase-1 (HO-1) was found to be critical for this compound-induced apoptotic cell death .

Cellular Effects

This compound has been observed to reduce cell viability and cause cell cycle arrest in the G2/M phase . It regulates apoptosis in OSCC, as revealed by annexin V/propidium iodide staining, chromatin condensation, and apoptotic-related protein expression . Moreover, this compound alters the expression of the autophagy marker LC3 and other autophagy-related proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It suppresses the MAPK pathway and activates HO-1 expression . It also induces mitochondrial membrane potential loss and apoptosis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit MDA-MB-231 tumor growth on chick chorioallantoic membranes . More studies are needed to understand how the effects of this compound vary with different dosages and to identify any threshold effects or toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysosplenol D can be synthesized through various chemical reactions involving the appropriate precursors. One common method involves the methylation of quercetagetin, a flavonoid, using methylating agents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as Artemisia annua. The extraction process includes steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Chrysosplenol D undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of different oxidized flavonol derivatives, while substitution can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

Chrysosplenol D has a wide range of scientific research applications:

Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other compounds.

Biology: Research focuses on its biological activities, including its role in cell signaling and metabolism.

Medicine: It has shown promise as an anticancer agent, particularly in inducing apoptosis in cancer cells. .

Comparison with Similar Compounds

Similar Compounds

Casticin: Another flavonol found in Artemisia annua with similar anticancer properties.

Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.

Kaempferol: A flavonoid with anticancer and cardioprotective effects

Uniqueness

Chrysosplenol D is unique due to its specific molecular structure, which allows it to selectively induce apoptosis in certain cancer cell lines. Its ability to activate the ERK1/2 pathway and modulate autophagy-related proteins sets it apart from other similar compounds .

Biological Activity

Chrysosplenol D (CHD), a flavonol derived from Artemisia annua, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

Overview of this compound

- Chemical Structure : this compound is a flavonoid compound with the CAS number 14965-20-9.

- Source : Primarily extracted from the herb Artemisia annua, known for its medicinal properties.

Biological Activities

This compound exhibits a range of biological activities including:

- Anticancer Effects : CHD has been shown to induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma (OSCC) and prostate cancer.

- Antimicrobial Activity : It acts as an efflux pump inhibitor, enhancing the efficacy of antibiotics and exhibiting antibacterial and antifungal properties.

- Anti-inflammatory Properties : CHD reduces inflammation, as evidenced by its ability to inhibit croton oil-induced ear edema in animal models.

1. Anticancer Mechanisms

This compound's anticancer effects are primarily mediated through:

- Induction of Apoptosis : CHD triggers apoptosis via the upregulation of heme oxygenase-1 (HO-1) and suppression of the MAPK signaling pathway. Studies have shown that treatment with CHD leads to cell cycle arrest at the G2/M phase and increased expression of apoptotic markers such as cleaved poly (ADP-ribose) polymerase (PARP) .

2. Antimicrobial Mechanisms

CHD enhances antibiotic activity by inhibiting bacterial efflux pumps, which are responsible for drug resistance. This property makes it a promising candidate for combination therapies against resistant strains .

3. Anti-inflammatory Mechanisms

In animal models, CHD has demonstrated significant anti-inflammatory effects, reducing edema and inflammatory cytokine levels .

Case Study 1: Anticancer Activity in OSCC

A study focused on the effects of CHD on OSCC reported that it significantly reduced cell viability and induced apoptosis through various pathways. The study utilized annexin V/propidium iodide staining to confirm apoptotic cell death and noted changes in autophagy-related proteins .

Case Study 2: Prostate Cancer Inhibition

Research conducted on DU145 and PC-3 prostate cancer cell lines showed that CHD treatment led to increased oxidative stress and autophagy, correlating with reduced tumor growth in xenograft models . The findings suggest a dual mechanism involving both apoptosis induction and autophagy modulation.

Summary of Research Findings

This compound exhibits notable biological activities with significant implications for cancer therapy and antimicrobial treatments. The following table summarizes key findings across different studies:

Properties

IUPAC Name |

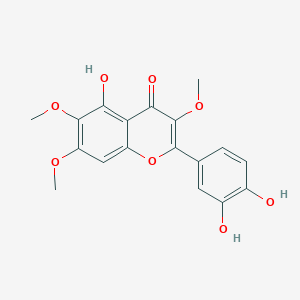

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWLLSQTJBXAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933694 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14965-20-9 | |

| Record name | Chrysoplenol D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHRYSOPLENOL D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8SR5RV6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Chrysosplenol D's anticancer activity?

A: this compound exhibits anticancer activity through multiple mechanisms. It induces apoptosis (programmed cell death) in various cancer cell lines, including oral squamous cell carcinoma [, , , , , ] and triple-negative breast cancer [, ]. This apoptotic effect is mediated by several pathways, including the suppression of the MAPK pathway [, , ] and the activation of heme oxygenase-1 (HO-1) expression []. Additionally, this compound can trigger autophagy [, ], a cellular process involved in degrading and recycling cellular components, which can contribute to its anticancer effects.

Q2: How does this compound interact with the MAPK pathway?

A: this compound downregulates key proteins in the MAPK signaling pathway, including PI3K/AKT, ERK, JNK, and p38 MAPK [, ]. This downregulation leads to enhanced activation of cleaved poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis []. Notably, inhibiting these pathways further enhances this compound-induced apoptosis, highlighting the importance of MAPK suppression in its anticancer activity [].

Q3: What is the role of heme oxygenase-1 (HO-1) in this compound-induced apoptosis?

A: this compound upregulates HO-1 expression, which appears crucial for its apoptotic effects []. Interestingly, clinical data analysis revealed that patients with head and neck cancer tend to have lower HO-1 expression compared to individuals without the disease []. This observation suggests that HO-1 may play a protective role against cancer development, and its upregulation by this compound might contribute to its anticancer properties.

Q4: Beyond apoptosis, does this compound influence other cellular processes relevant to cancer?

A: Yes, this compound has been shown to induce cell cycle arrest at the G2/M phase in oral squamous cell carcinoma [] and either the S-phase or the G2/M-phase in triple-negative breast cancer cells []. This arrest prevents the uncontrolled proliferation characteristic of cancer cells, further contributing to its anticancer effects.

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C18H16O8, and its molecular weight is 360.32 g/mol [].

Q6: What are the key structural features of this compound revealed by spectroscopic analyses?

A: this compound's structure has been elucidated using various spectroscopic techniques, including UV, IR, NMR (1H & 13C), HRESIMS, and HSQC [, , , , , , , ]. These analyses confirmed its identity as a flavonol, a subclass of flavonoids, characterized by a hydroxyl group at the 3-position and a double bond between carbons 2 and 3 in the C ring. The presence of specific functional groups and their spatial arrangement, as revealed by these spectroscopic methods, contributes to its unique biological activity.

Q7: What in vitro models have been used to investigate the anticancer activity of this compound?

A7: Researchers have employed various human cancer cell lines to study the effects of this compound in vitro. These include:

- Oral squamous cell carcinoma (OSCC): HSC-3, SCC-25 []

- Triple-negative breast cancer (TNBC): MDA-MB-231, CAL-51, CAL-148 [, ]

- Other cancer cell lines: MCF7 (breast cancer), A549 (lung cancer), MIA PaCa-2 (pancreatic cancer), PC-3 (prostate cancer) [, , ]

Q8: What in vivo models have been used to evaluate the anticancer potential of this compound?

A8: The in vivo efficacy of this compound has been investigated using:

- Chick chorioallantoic membrane (CAM) assay: This model demonstrated the ability of this compound to inhibit MDA-MB-231 tumor growth in vivo [, ].

- Mouse model of LPS-induced acute lung injury: this compound showed protective effects in this model, reducing lung injury, inflammation, oxidative stress, and apoptosis [].

Q9: What analytical techniques are commonly employed for the identification and quantification of this compound?

A9: Several analytical methods are used for analyzing this compound:

- High-performance liquid chromatography coupled with diode-array and mass spectrometric detection (HPLC-DAD-MS): This technique allows for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts [, , ].

- High-performance thin-layer chromatography (HPTLC): This method provides a rapid and efficient way to analyze this compound content in plant material, contributing to quality control assessments [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides detailed structural information about this compound, including the arrangement of atoms and functional groups [, , , , ].

- Mass Spectrometry (MS): MS techniques, such as HRESIMS, help determine the molecular weight and fragmentation patterns of this compound, aiding in its identification and characterization [, , , ].

Q10: Does this compound interact with drug transporters or metabolizing enzymes?

A: While specific information on this compound's interactions with drug transporters is limited, studies show that it undergoes metabolism in rats. After oral administration of Artemisia annua extracts containing this compound, it is primarily found in its conjugated form, mainly as glucuronidated metabolites []. This finding suggests that this compound is subject to phase II metabolism, potentially involving UDP-glucuronosyltransferases (UGTs). Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.